tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate is a complex organic compound that features a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate typically involves the formation of the pyrazolopyridine core followed by functionalization with tert-butyl and methyl groups. One common method involves the reaction of a pyrazole derivative with a pyridine derivative under acidic conditions to form the pyrazolopyridine core. Subsequent reactions introduce the tert-butyl and methyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrazolopyridine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrazolopyridine derivatives with biological targets. Its structure is similar to that of certain natural products, making it useful for probing biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases .
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in organic reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[3,4-d]pyrimidine
Uniqueness
tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This combination of features gives it distinct chemical and biological properties compared to other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C14H24N4O2 |
---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17(4)9-11-10-8-15-7-6-12(10)18(5)16-11/h15H,6-9H2,1-5H3 |
InChI Key |
FMXLNRZMWXKHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C2=C1CNCC2)C |
Origin of Product |
United States |
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